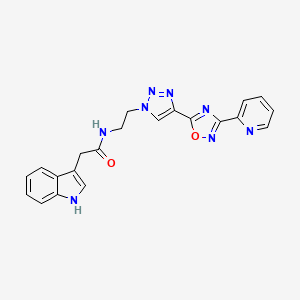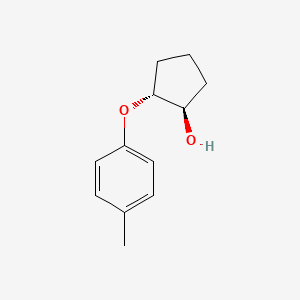
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a hydroxyl group and a p-tolyloxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and p-cresol.
Formation of Intermediate: Cyclopentanone undergoes a nucleophilic addition reaction with p-cresol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of different cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in research to understand the interaction of similar compounds with biological systems.
Industry
Fragrance Industry: Possible use as a fragrance ingredient due to its aromatic properties.
Material Science:
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the p-tolyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as in pharmaceuticals or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(p-methoxyphenoxy)cyclopentan-1-ol: Similar structure with a methoxy group instead of a tolyloxy group.
(1R,2R)-2-(p-ethoxyphenoxy)cyclopentan-1-ol: Similar structure with an ethoxy group instead of a tolyloxy group.
Uniqueness
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1520879-26-8; 1932535-42-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.258 |
Nombre IUPAC |
(1R,2R)-2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3/t11-,12-/m1/s1 |
Clave InChI |
SAXJCPXPQBVTTD-VXGBXAGGSA-N |
SMILES |
CC1=CC=C(C=C1)OC2CCCC2O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2721997.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2722001.png)
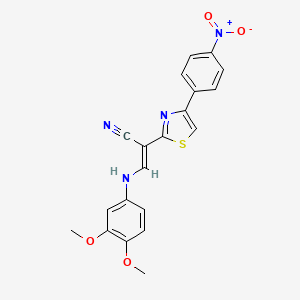
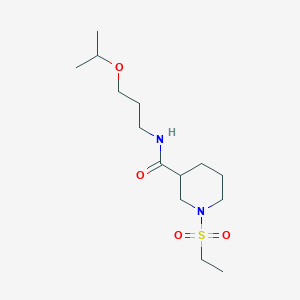
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride](/img/structure/B2722008.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
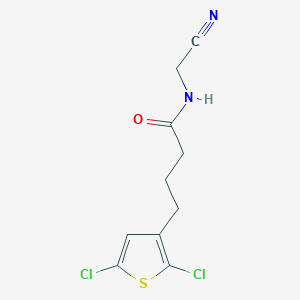
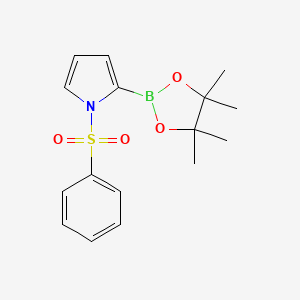
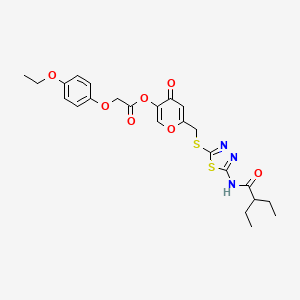
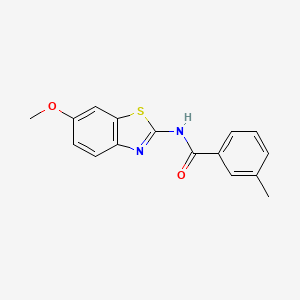
![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
